

Comprehensive Toxicological Profile of Dimethadione

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Compound of Interest

Compound Name: Dimethadione

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethadione (5,5-dimethyl-2,4-oxazolidinedione) is the primary, active N-demethylated metabolite of the anticonvulsant drug trimethadione. While trimethadione was historically used for the treatment of epilepsy, its use has been largely discontinued due to significant safety concerns, particularly its teratogenic effects. **Dimethadione** itself has been the subject of toxicological research to understand the adverse effects associated with its parent compound. This document provides a comprehensive overview of the available toxicological data on **Dimethadione**, focusing on its acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects.

Pharmacokinetics and Metabolism

Dimethadione is formed in the liver via N-demethylation of trimethadione. It is a stable metabolite and is eliminated from the body at a much slower rate than its parent compound. This slower elimination can lead to its accumulation in the body with chronic exposure to trimethadione.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects of a substance after a single or short-term exposure.

Data Presentation: Acute Toxicity of **Dimethadione**

Species	Route of Administration	Endpoint	Value	Reference
Rat	Oral	LD50	>2000 mg/kg	[1]

Experimental Protocols: Acute Oral Toxicity (Rat)

- Guideline: Based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
- Animals: Female Sprague-Dawley rats.
- Procedure: A single oral dose of **Dimethadione** was administered to the rats. The starting dose level was 2000 mg/kg body weight.
- Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing. A gross necropsy was performed at the end of the observation period.
- Results: No mortality or significant signs of toxicity were observed at the 2000 mg/kg dose level, indicating an LD50 greater than this value.[1]

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure.

Currently, there is a lack of publicly available data from 28-day, 90-day, or chronic repeated-dose oral toxicity studies specifically for **Dimethadione**. Therefore, No-Observed-Adverse-Effect Levels (NOAELs) for these exposure durations have not been established.

Carcinogenicity

Carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

The Carcinogenic Potency Database (CPDB) reports on a 71-week study in male F344 rats where **Dimethadione** was administered in the diet. In this study, an increased incidence of hepatocellular tumors was observed. The TD50 (the chronic dose rate in mg/kg body weight/day which would cause tumors in half the test animals that would have remained tumor-free at zero dose) was calculated to be 16.1 mg/kg/day.

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material (DNA). A battery of tests is typically required to assess the full genotoxic potential.

Data Presentation: Genotoxicity of **Dimethadione**

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA	With and without S9	Negative	[2]

Experimental Protocols: Bacterial Reverse Mutation Assay (Ames Test)

- Guideline: Based on OECD Test Guideline 471 (Bacterial Reverse Mutation Test).
- Test System: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2 uvrA).
- Procedure: The tester strains were exposed to various concentrations of **Dimethadione** in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver). The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted.

- Results: **Dimethadione** did not induce a significant increase in the number of revertant colonies in any of the tester strains, with or without metabolic activation, indicating it is not mutagenic in this bacterial system.[2]

There is currently no publicly available data on **Dimethadione** from in vitro mammalian chromosomal aberration tests or in vivo mammalian erythrocyte micronucleus tests.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproduction and normal development. **Dimethadione** is a known teratogen, and its effects on embryonic development have been a primary focus of research.

Key Findings:

- Congenital Heart Defects: In utero exposure to **Dimethadione** in rats has been shown to induce a high incidence of congenital heart defects, including ventricular septal defects.[3]
- Cleft Palate: Studies in mice have demonstrated that intraperitoneal administration of **Dimethadione** during gestation can cause a significant increase in the incidence of cleft palates in the offspring.
- Postnatal Effects: Even in the absence of persistent structural heart defects, in utero exposure to **Dimethadione** in rats can lead to long-term cardiovascular issues in adulthood, including an increased incidence of arrhythmia and elevated blood pressure.[3]

Experimental Protocols: Developmental Toxicity Studies

- Rat Model (Congenital Heart Defects):
 - Animals: Pregnant Sprague-Dawley rats.
 - Dosing: 300 mg/kg **Dimethadione** administered every 12 hours from the evening of gestational day (GD) 8 until the morning of GD 11.[3]
 - Endpoints: Fetal cardiac morphology and function were assessed.
- Mouse Model (Cleft Palate):

- Animals: Pregnant CD-1 mice.
- Dosing: Intraperitoneal (ip) injection of 900 mg/kg **Dimethadione** on GD 11 and 12.
- Endpoints: Fetuses were examined for the presence of cleft palate and other anomalies.

Mechanisms of Toxicity

The primary mechanism of **Dimethadione**-induced teratogenicity is thought to involve its bioactivation into a reactive intermediate.

Proposed Mechanism of Teratogenicity:

It is hypothesized that **Dimethadione** is bioactivated by prostaglandin synthetase to a reactive free radical intermediate. This reactive intermediate is then thought to be responsible for the observed developmental toxicity, such as cleft palate and cardiac defects. This mechanism is supported by studies showing that the cyclooxygenase inhibitor acetylsalicylic acid can reduce the incidence of **Dimethadione**-induced cleft palates in mice.

Signaling Pathways in Cardiac Development Potentially Affected by **Dimethadione**:

The development of the heart is a complex process involving numerous signaling pathways. While the precise downstream targets of the **Dimethadione**-induced reactive intermediate are not fully elucidated, disruption of the following pathways is known to be involved in congenital heart defects and could be relevant:

- **Prostaglandin Synthesis Pathway:** Prostaglandins play a crucial role in various developmental processes. The bioactivation of **Dimethadione** by prostaglandin synthetase directly implicates this pathway. Alterations in prostaglandin levels or the generation of reactive intermediates during their synthesis can disrupt normal embryonic development.
- **Wnt/ β -catenin Signaling:** This pathway is fundamental for cardiac progenitor cell specification, proliferation, and differentiation.
- **Sonic Hedgehog (SHH) Signaling:** SHH signaling is critical for the proper formation of the ventricular septum.^{[4][5]}

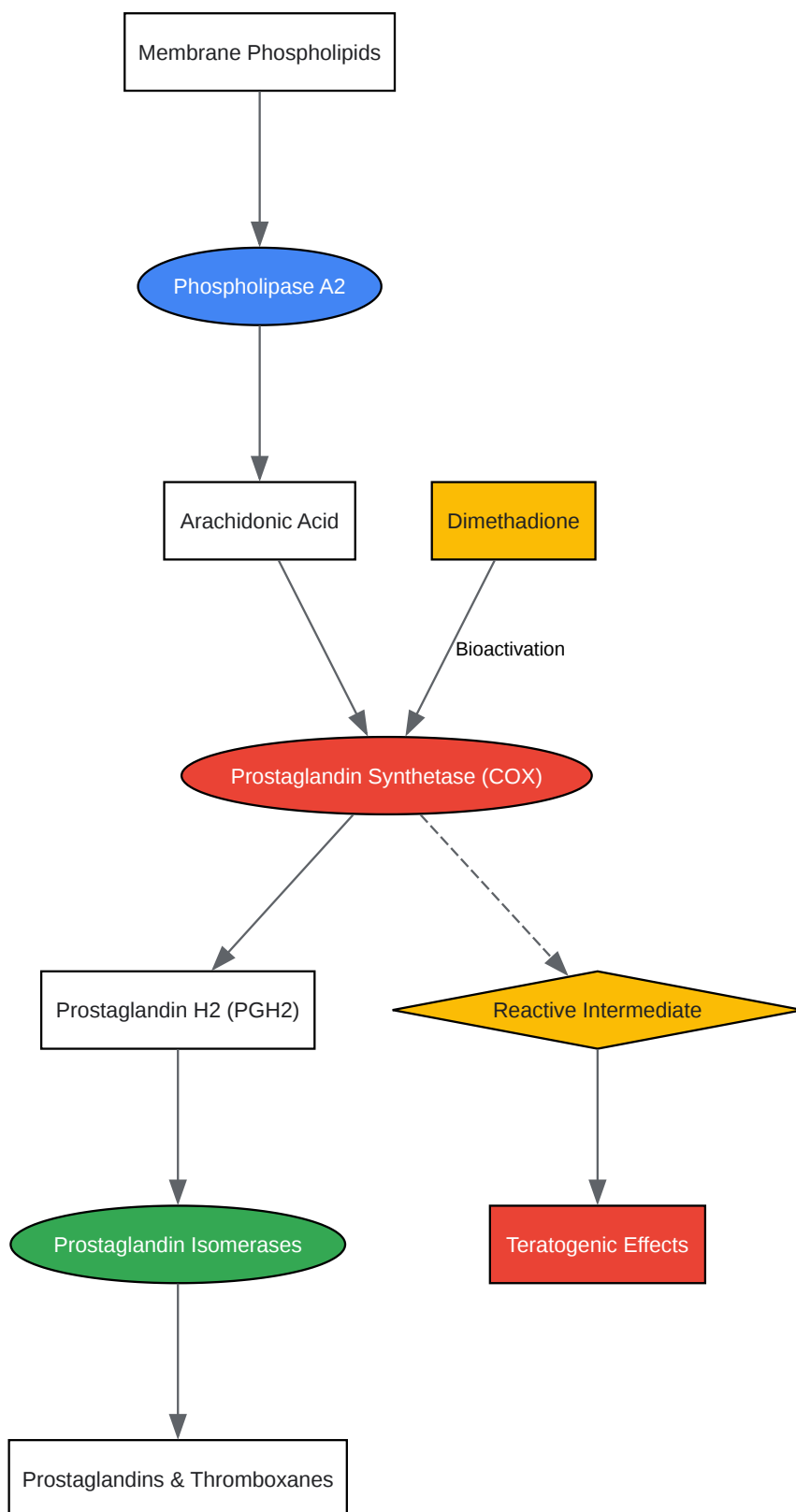
- Notch Signaling: Notch signaling is involved in the development of the cardiac outflow tract and valves.[6]
- TGF- β Signaling: This pathway plays a role in the formation of the endocardial cushions, which are precursors to the heart valves and septa.

Mandatory Visualization:



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Caption: Proposed mechanism of **Dimethadione**-induced teratogenicity.



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Caption: Involvement of the prostaglandin synthesis pathway in **Dimethadione** bioactivation.

Summary and Conclusion

Dimethadione, the active metabolite of trimethadione, exhibits a distinct toxicological profile characterized by low acute oral toxicity but significant developmental toxicity. The available data indicates an oral LD50 in rats of greater than 2000 mg/kg. While it is not mutagenic in the Ames test, its potential for other types of genotoxicity remains to be fully evaluated.

The primary toxicological concern with **Dimethadione** is its teratogenicity, with in utero exposure linked to a high incidence of congenital heart defects and cleft palate in animal models. The proposed mechanism involves bioactivation by prostaglandin synthetase to a reactive intermediate that disrupts critical developmental pathways.

Significant data gaps exist in the toxicological profile of **Dimethadione**, particularly concerning repeated-dose toxicity and a comprehensive assessment of its genotoxic potential. Further research is warranted to establish NOAELs for subchronic and chronic exposure and to fully characterize its genotoxic profile. A deeper understanding of the specific molecular signaling pathways disrupted by its reactive metabolite is also crucial for a complete risk assessment.

This technical guide provides a summary of the current knowledge on the toxicology of **Dimethadione**. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of related compounds or in the study of mechanisms of developmental toxicity.

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